Ethyl [bis(4-nonylphenoxy)phosphoryl]carbamate
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Overview
Description
Ethyl [bis(4-nonylphenoxy)phosphoryl]carbamate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamates, which are widely used in various industrial and scientific applications. This compound is characterized by the presence of ethyl, nonylphenoxy, and phosphoryl groups, making it a versatile molecule in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [bis(4-nonylphenoxy)phosphoryl]carbamate typically involves the reaction of bis(4-nonylphenoxy)phosphoryl chloride with ethyl carbamate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl [bis(4-nonylphenoxy)phosphoryl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates or phosphonates.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine derivatives.
Substitution: The nonylphenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphates, phosphonates, phosphine derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl [bis(4-nonylphenoxy)phosphoryl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the production of specialty chemicals, including surfactants and additives for lubricants and polymers.
Mechanism of Action
The mechanism of action of ethyl [bis(4-nonylphenoxy)phosphoryl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate with similar functional groups but lacking the nonylphenoxy and phosphoryl groups.
Bis(4-nonylphenoxy)phosphoryl chloride: A precursor in the synthesis of ethyl [bis(4-nonylphenoxy)phosphoryl]carbamate.
Phosphoryl carbamates: A class of compounds with similar phosphoryl and carbamate groups but different substituents.
Uniqueness
This compound is unique due to its combination of ethyl, nonylphenoxy, and phosphoryl groups, which confer specific chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
61670-36-8 |
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Molecular Formula |
C33H52NO5P |
Molecular Weight |
573.7 g/mol |
IUPAC Name |
ethyl N-bis(4-nonylphenoxy)phosphorylcarbamate |
InChI |
InChI=1S/C33H52NO5P/c1-4-7-9-11-13-15-17-19-29-21-25-31(26-22-29)38-40(36,34-33(35)37-6-3)39-32-27-23-30(24-28-32)20-18-16-14-12-10-8-5-2/h21-28H,4-20H2,1-3H3,(H,34,35,36) |
InChI Key |
RFBHKVVKGKVYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(=O)(NC(=O)OCC)OC2=CC=C(C=C2)CCCCCCCCC |
Origin of Product |
United States |
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